molecular formula C7H4BrF3 B1611299 1-Bromo-2,4,5-trifluoro-3-methylbenzene CAS No. 112822-82-9

1-Bromo-2,4,5-trifluoro-3-methylbenzene

Cat. No.: B1611299
CAS No.: 112822-82-9
M. Wt: 225.01 g/mol
InChI Key: MARJTTMEOKZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4,5-trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4,5-trifluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,5-trifluoro-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,4,5-trifluoro-3-methylphenol .

Scientific Research Applications

1-Bromo-2,4,5-trifluoro-3-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methylbenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4,5-trifluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTTMEOKZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555107
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-82-9
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4,5-trifluoro-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4,5-trifluoro-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,4,5-trifluoro-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,4,5-trifluoro-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,4,5-trifluoro-3-methylbenzene
Reactant of Route 6
1-Bromo-2,4,5-trifluoro-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.